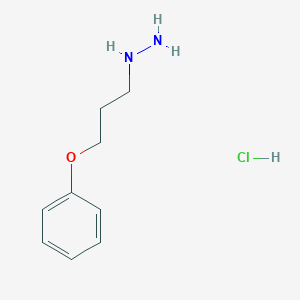

(3-Phenoxypropyl)hydrazine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of (3-Phenoxypropyl)hydrazine hydrochloride typically involves the reaction of 3-phenoxypropyl bromide with hydrazine hydrate in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting hydrazine derivative is then treated with hydrochloric acid to obtain the hydrochloride salt .

Analyse Des Réactions Chimiques

(3-Phenoxypropyl)hydrazine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: It can be reduced using reducing agents like sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.

Applications De Recherche Scientifique

Pharmaceutical Development

Overview

(3-Phenoxypropyl)hydrazine hydrochloride is recognized as a crucial intermediate in the synthesis of pharmaceuticals, especially anti-cancer agents. Its unique structural features allow for targeted modifications that enhance therapeutic efficacy.

Key Applications

- Drug Formulation : The compound serves as a lead in developing new drug formulations targeting oxidative stress-related diseases.

- Mechanisms of Action : The hydrazine functional group can interact with various biomolecules, influencing cellular pathways and potentially leading to therapeutic benefits.

Case Study

A study highlighted the synthesis of novel derivatives based on this compound, demonstrating improved anti-cancer activity in vitro. The derivatives exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, indicating a promising therapeutic window.

Agricultural Chemicals

Overview

In agriculture, this compound is utilized in formulating agrochemicals, including pesticides and herbicides. Its properties enhance the effectiveness of these products, providing better crop protection.

Key Applications

- Pesticides : The compound's reactivity allows it to be integrated into formulations that target specific pests while minimizing environmental impact.

- Herbicides : Its ability to inhibit certain metabolic pathways in plants makes it a candidate for developing selective herbicides.

Material Science

Overview

In material science, this compound functions as a curing agent for epoxy resins. This application enhances the mechanical properties and durability of materials used in construction and manufacturing.

Key Applications

- Polymer Chemistry : The compound contributes to the cross-linking process during polymerization, resulting in materials with improved thermal and mechanical stability.

Analytical Chemistry

Overview

The compound is employed as a reagent in various analytical techniques, including spectrophotometry. It aids in detecting and quantifying specific compounds within complex mixtures.

Key Applications

- Reagent Use : It can react with aldehydes and ketones to form hydrazones, which are useful for characterizing carbonyl compounds through spectroscopic methods.

Research Applications

Overview

In biochemical research, this compound is used to study enzyme activity and mechanisms. This research provides insights into metabolic pathways and potential therapeutic targets.

Key Applications

- Enzyme Inhibition Studies : The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes.

Data Table: Comparison of Applications

| Application Area | Specific Uses | Impact |

|---|---|---|

| Pharmaceutical Development | Drug formulation, anti-cancer agents | Enhanced therapeutic efficacy |

| Agricultural Chemicals | Pesticides, herbicides | Improved crop protection |

| Material Science | Curing agent for epoxy resins | Increased durability and mechanical strength |

| Analytical Chemistry | Reagent in spectrophotometry | Enhanced detection and quantification of compounds |

| Research Applications | Enzyme activity studies | Insights into metabolic pathways |

Mécanisme D'action

The mechanism of action of (3-Phenoxypropyl)hydrazine hydrochloride involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with various biomolecules, leading to alterations in their structure and function. This interaction can affect cellular pathways and processes, making the compound useful in studying biochemical mechanisms .

Comparaison Avec Des Composés Similaires

(3-Phenoxypropyl)hydrazine hydrochloride can be compared with other hydrazine derivatives, such as:

Phenylhydrazine hydrochloride: Similar in structure but with a phenyl group instead of a phenoxypropyl group.

Benzylhydrazine hydrochloride: Contains a benzyl group instead of a phenoxypropyl group.

Methylhydrazine hydrochloride: Features a methyl group in place of the phenoxypropyl group.

These compounds share similar chemical properties but differ in their specific applications and reactivity due to the variations in their substituent groups.

Activité Biologique

(3-Phenoxypropyl)hydrazine hydrochloride is an organic compound notable for its potential applications in medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, including antioxidant properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant studies.

Chemical Structure and Properties

This compound features a hydrazine functional group linked to a phenoxypropyl moiety. This structure enhances lipophilicity, which can influence the compound's pharmacokinetics, including absorption and distribution in biological systems. The compound can be synthesized through various methods, yielding it as a hydrochloride salt for improved stability and solubility .

Biological Activity

The biological activity of this compound has been explored in several studies, highlighting its potential roles in various biological processes:

- Antioxidant Properties : Preliminary studies suggest that this compound may exhibit significant antioxidant activity, potentially protecting cells from oxidative stress .

- Enzyme Inhibition : Research indicates that compounds with hydrazine groups can inhibit specific enzymes, which may be relevant in therapeutic contexts .

- Cellular Effects : Bioassays have shown effects on cell cultures and animal models, indicating that this compound may influence cellular signaling pathways .

The mechanism of action of this compound involves interactions with various molecular targets:

- Enzyme Interaction : The hydrazine moiety can interact with enzymes, potentially inhibiting their activity and affecting metabolic pathways.

- Receptor Modulation : The compound may modulate the activity of certain receptors involved in cell signaling and apoptosis .

- Protein Interactions : Studies have shown that it can influence protein-protein interactions, particularly those involving pro-apoptotic proteins, which are crucial for regulating apoptosis .

Comparative Analysis with Similar Compounds

To better understand the unique characteristics of this compound, a comparison with structurally similar compounds is useful. The following table summarizes key features:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Phenylhydrazine | Simple phenyl group | Known for synthesizing azo dyes |

| 4-Methylphenylhydrazine | Methyl group on phenyl ring | Exhibits different biological activities |

| 2-(4-Chlorophenyl)hydrazine | Chlorinated aromatic ring | Shows enhanced antimicrobial activity |

| (3-Phenoxypropyl)hydrazine HCl | Phenoxypropyl side chain | Potentially distinct pharmacological properties |

The presence of the phenoxy group in this compound may confer unique pharmacological properties compared to these similar compounds .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Antioxidant Activity Study : A study demonstrated that the compound exhibited significant free radical scavenging activity in vitro, suggesting its potential as an antioxidant agent .

- Inhibition of Enzymatic Activity : Research indicated that this compound could inhibit specific enzymes involved in metabolic processes, highlighting its therapeutic potential .

- Cell Culture Studies : In vitro studies showed that the compound affected cell viability and apoptosis rates in cancer cell lines, indicating a possible role in cancer therapy .

Propriétés

IUPAC Name |

3-phenoxypropylhydrazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O.ClH/c10-11-7-4-8-12-9-5-2-1-3-6-9;/h1-3,5-6,11H,4,7-8,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZRRSMFDJGYBHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCCNN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.